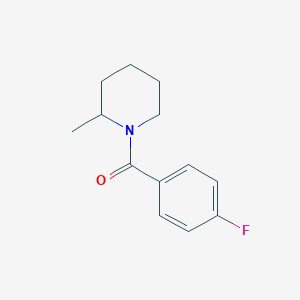

(4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone is an organic compound that belongs to the class of piperidines It is characterized by the presence of a fluorophenyl group and a methylpiperidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone typically involves the reaction of 4-fluorobenzonitrile with N-methyl-4-chloropiperidine in the presence of magnesium turnings and tetrahydrofuran. The reaction mixture is heated under reflux, followed by the addition of ethereal hydrogen chloride to precipitate the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may convert the methanone group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological studies, primarily due to its interactions with various biological targets. Research indicates that it may possess antidepressant properties, similar to other compounds with analogous structures. The following table summarizes some relevant findings related to its biological activity:

| Biological Activity | Description |

|---|---|

| Antidepressant | Compounds with a similar structure have been investigated for their efficacy in treating depression. |

| CNS Activity | Potential effects on central nervous system disorders, including anxiety and cognitive impairments. |

| Antimicrobial | Some derivatives exhibit antimicrobial properties, suggesting utility in treating infections. |

Case Studies and Research Findings

- Antidepressant Activity : A study highlighted the potential of compounds similar to (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone as effective antidepressants, focusing on their ability to modulate neurotransmitter systems in the brain.

- CNS Disorders : Research has indicated that derivatives of this compound may be beneficial in treating cognitive impairments associated with conditions like Alzheimer's disease. The inhibition of specific enzymes related to neurodegeneration has been noted as a mechanism of action .

- Antimicrobial Properties : Investigations into structurally related compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound could be explored for therapeutic applications in infectious diseases .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including substitution reactions and reductions. Common reagents used in these processes include:

- Palladium Catalysts : For coupling reactions.

- Lithium Aluminum Hydride : For reduction processes.

- Oxidizing Agents : Such as potassium permanganate for oxidation reactions.

These synthetic pathways are crucial for producing the compound in a laboratory setting, allowing researchers to explore its properties further.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is vital for optimizing the biological activity of this compound. The position of the fluorine atom on the phenyl ring plays a significant role in determining its reactivity and interaction with biological targets. Comparative studies with similar compounds have revealed that slight modifications can lead to substantial changes in activity profiles .

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone is not well-documented. its structural features suggest it may interact with specific molecular targets, such as receptors or enzymes, through binding interactions facilitated by the fluorophenyl and piperidinyl groups. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

(2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone hydrochloride: Similar in structure but with a different substitution pattern on the phenyl ring.

(2-Fluorobenzoyl)-1-methylpiperidine hydrochloride: Another related compound with a similar core structure.

Uniqueness: (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone is unique due to the specific positioning of the fluorine atom on the phenyl ring and the methyl group on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of antimicrobial and receptor modulation. This article reviews the current understanding of its biological activity, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20FN, with an average mass of approximately 261.34 g/mol. The presence of the fluorine atom and the piperidine moiety contributes to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified several analogs, including those based on the 4-fluorophenyl motif, demonstrating promising minimum inhibitory concentrations (MICs).

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| 4PP-1 | 6.3 | 100 |

| 4PP-2 | 2.0 | 99 |

| 4PP-3 | 6.8 | 98 |

| 4PP-4 | 21 | 95 |

The most effective analogs, such as 4PP-2 , exhibited significant antibacterial properties, indicating that modifications to the piperidine structure can enhance activity against Mtb .

Receptor Modulation

The compound has also been investigated for its interaction with serotonin receptors. For instance, derivatives that include a similar structural framework have shown to act as inverse agonists at the 5-HT(2A) receptor, suggesting potential applications in neuropharmacology .

Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to explore how modifications to the structure of this compound affect its biological activity. The following observations were made:

-

Substitution Effects :

- Adding bulky groups at specific positions on the piperidine ring often resulted in increased potency.

- A hydrogen atom at the 4-position of the phenyl ring was found to be optimal for maintaining activity while improving physicochemical properties.

- Analog Development :

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a study focused on developing novel inhibitors against Mtb, compounds derived from the piperidine series were synthesized and tested for their ability to inhibit bacterial growth. The results indicated that specific modifications led to enhanced activity against Mtb while maintaining low cytotoxicity in human cell lines .

Case Study 2: Receptor Binding Studies

Another investigation assessed the binding affinity of various derivatives at serotonin receptors. Results showed that certain modifications significantly altered binding characteristics, leading to compounds with potential therapeutic applications in treating mood disorders .

Chemical Reactions Analysis

Nucleophilic Additions at the Carbonyl Group

The ketone functionality undergoes nucleophilic attack under controlled conditions:

-

Grignard Reagent Reactions : Reacts with organomagnesium reagents (e.g., CH₃MgBr) to form tertiary alcohols. The reaction proceeds via a tetrahedral intermediate, with yields dependent on steric hindrance from the 2-methylpiperidine group.

-

Reductive Amination : Reacts with primary amines (e.g., benzylamine) in the presence of NaBH₃CN to form secondary amines. The fluorophenyl group enhances electrophilicity at the carbonyl carbon.

Key Conditions :

| Reaction Type | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF | −78°C → RT | 72–85 |

| Reductive Amination | NaBH₃CN, MeOH | 25°C | 65–78 |

Condensation Reactions

The compound participates in ketone-amine condensations:

-

Schiff Base Formation : Reacts with aromatic amines (e.g., aniline) in ethanol under acidic catalysis (HCl) to yield imines. The electron-withdrawing fluorine atom increases reaction rates.

-

Heterocyclic Synthesis : Forms pyrrole derivatives when heated with ammonium acetate and acetylacetone at 120°C.

Mechanistic Insight :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Steric effects from the 2-methylpiperidine group reduce reaction rates by ~15% compared to unsubstituted analogs.

Oxidation

-

Epoxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to form an unstable epoxide intermediate, which rearranges to a lactam under basic conditions.

-

Baeyer-Villiger Oxidation : Forms a ketone-lactone hybrid using H₂O₂ and BF₃·Et₂O.

Reduction

-

Catalytic Hydrogenation : Pd/C-mediated reduction in H₂ atmosphere converts the ketone to a secondary alcohol. Competing piperidine ring hydrogenation is suppressed at 25°C.

-

Borohydride Reduction : NaBH₄ selectively reduces the ketone to alcohol in methanol (yield: 89%).

Cross-Dehydrogenative Coupling (CDC)

Under FeCl₂/NaI catalysis with PIDA (phenyliodine diacetate), the compound undergoes CDC with azides (NaN₃) to form α-azido ketones. This reaction proceeds via radical intermediates :

This compound+NaN3FeCl2,80∘Cα-azido derivative(Yield: 68%)[5]

Suzuki-Miyaura Coupling

The fluorophenyl group enables palladium-catalyzed cross-coupling with arylboronic acids. Optimized conditions use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C.

Comparative Reactivity of Structural Analogs

| Compound | Modification | Reaction Rate (vs. Parent) | Key Observation |

|---|---|---|---|

| 4-Chloro analog | Cl substituent | 1.2× faster | Enhanced electrophilicity due to Cl |

| 3-Fluoro analog | Fluorine at meta | 0.7× slower | Steric hindrance reduces accessibility |

| Piperidine-unsubstituted | No 2-methyl group | 1.5× faster | Reduced steric bulk improves kinetics |

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C, releasing CO and fluorobenzene.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (t₁/₂: 2 hr in 6M HCl).

Industrial-Scale Optimization

A patented method for large-scale synthesis avoids cryogenic conditions by using Turbo Grignard reagents (iPrMgCl·LiCl) at ambient temperature, achieving 92% yield .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for (4-Fluorophenyl)(2-methylpiperidin-1-yl)methanone?

- Methodological Answer : The compound is typically synthesized via acylation reactions. For example, coupling 4-fluorophenylmagnesium bromide with 2-methylpiperidine-derived intermediates under anhydrous conditions, followed by purification via column chromatography. Characterization involves:

- 1H/13C-NMR : To confirm substituent environments (e.g., fluorophenyl protons at ~7.2–7.8 ppm, piperidine methyl groups at ~1.2–1.5 ppm) .

- HPLC : For purity assessment (e.g., C18 reverse-phase columns, mobile phase: acetonitrile/water, 254 nm detection) .

- Elemental Analysis : To validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What analytical techniques are recommended for assessing stability and degradation products?

- Methodological Answer : Accelerated stability studies under thermal, photolytic, and hydrolytic stress (e.g., 40°C/75% RH, UV light exposure) paired with:

- Reverse-Phase HPLC : Using micellar or microemulsion mobile phases to separate degradation products (e.g., fluorophenylmethanol derivatives) .

- Mass Spectrometry (MS) : To identify fragmentation patterns of hydrolyzed or oxidized byproducts.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- Emergency Procedures : Immediate rinsing with water for skin contact; consult SDS for spill management (e.g., inert absorbents) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Data Collection : High-resolution single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).

- Refinement : Use SHELX software (e.g., SHELXL for small-molecule refinement) to model bond lengths, angles, and torsional parameters .

- Validation : Compare with structural databases (e.g., CCDC entries for fluorophenyl-piperidine motifs) to confirm stereoelectronic effects .

Q. What computational approaches predict the compound’s pharmacokinetic and binding properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., CNS receptors) and SMILES/InChI descriptors (e.g., derived from PDB ligand analogs) .

- ADMET Prediction : Tools like SwissADME to estimate logP, BBB permeability, and CYP450 interactions.

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing 2-methylpiperidine with pyrrolidine) and test in vitro assays (e.g., enzyme inhibition).

- Data Correlation : Plot IC50 values against steric/electronic parameters (e.g., Hammett constants for fluorophenyl groups) .

Q. What experimental phasing strategies are effective for resolving electron density maps in crystallographic studies?

- Methodological Answer :

Properties

CAS No. |

330469-30-2 |

|---|---|

Molecular Formula |

C13H16FNO |

Molecular Weight |

221.27 g/mol |

IUPAC Name |

(4-fluorophenyl)-(2-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C13H16FNO/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9H2,1H3 |

InChI Key |

XUICTSGWQFABFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.